![molecular formula C15H16N6O2 B2538143 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034286-63-8](/img/structure/B2538143.png)
4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in cellular growth and survival, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting c-Met kinase, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, indicating a potent effect .
Analyse Biochimique
Biochemical Properties
The compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been found to interact with the human A2A adenosine receptor (hA2A AR), acting as a potent and selective antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
In cellular contexts, this compound has been shown to reduce toxicity in microglia cells . It influences cell function by interacting with cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the hA2A AR . This binding can lead to changes in gene expression and can influence the activity of various enzymes within the cell .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects can be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
Given its interaction with the hA2A AR, it may influence adenosine-related metabolic pathways .
Activité Biologique
4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic compound belonging to the class of triazolopyrazines. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse sources and presents relevant data in tables and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzamide core linked to a triazolopyrazine moiety, which is known for its diverse biological activities.
Antitumor Activity
Several studies have indicated that derivatives of triazolopyrazines exhibit significant antitumor properties. For instance:
- Case Study : In vitro assays demonstrated that compounds structurally related to this compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 5 to 15 μM depending on the specific cell line tested (e.g., MCF-7 and HeLa cells) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Study Findings : The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported between 10 to 25 μg/mL. In contrast, its activity against Gram-negative bacteria was less pronounced .
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise:
- Enzyme Studies : Preliminary data suggest that this compound acts as an inhibitor of DNA methyltransferases (DNMTs), which are critical in epigenetic regulation. The compound displayed an EC50 value of approximately 12 μM against DNMT1 .
Data Summary
Activity Type | Target | IC50/MIC (μM/μg/mL) | Reference |
---|---|---|---|
Antitumor | MCF-7 Cell Line | 5 - 15 μM | |
Antimicrobial | Staphylococcus aureus | 10 - 25 μg/mL | |
Enzyme Inhibition | DNMT1 | ~12 μM |
The biological mechanisms through which this compound exerts its effects are still under investigation. However, the presence of the triazole and pyrazine rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids. The hydroxyl group may also play a role in enhancing solubility and bioavailability.
Applications De Recherche Scientifique
Research indicates that this compound exhibits several biological activities through various mechanisms:
1. Antiproliferative Activity:
The compound has demonstrated potent antiproliferative effects against various cancer cell lines. It primarily acts by inhibiting key signaling pathways involved in cell growth and proliferation, particularly through the inhibition of c-Met and VEGFR-2 kinases. These targets are crucial in cancer progression and metastasis .
2. Neurokinin Receptor Antagonism:
This compound acts as a selective antagonist at neurokinin-3 receptors (NK3), which are implicated in mood regulation and pain perception. Studies have shown that antagonism of NK3 receptors can lead to potential therapeutic effects for mood disorders such as anxiety and depression .
3. Enzyme Inhibition:
Preliminary studies suggest that derivatives of this compound may inhibit human renin, indicating potential applications in treating hypertension .
Therapeutic Applications
The diverse biological activities of 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide make it a candidate for various therapeutic applications:
1. Cancer Therapy:
Due to its antiproliferative properties, this compound could be developed as an anticancer agent targeting specific kinases involved in tumor growth.
2. Treatment of Mood Disorders:
The antagonistic effect on neurokinin receptors suggests potential use in developing antidepressants or anxiolytics.
3. Cardiovascular Applications:
Inhibition of human renin could lead to new antihypertensive drugs that manage blood pressure more effectively.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on several cancer cell lines, demonstrating significant dose-dependent inhibition of cell viability. The results indicated that the compound effectively targets c-Met and VEGFR-2 pathways, leading to reduced tumor growth in vitro .
Study 2: Neurokinin Receptor Inhibition
Research involving animal models showed that compounds with similar structures effectively inhibited NK3 receptor activity. Behavioral assessments indicated improvements in anxiety-like symptoms following treatment with the compound .
Study 3: Renin Inhibition
Another investigation focused on the potential of this compound to inhibit human renin. The findings suggested that modifications to the triazole ring could enhance inhibitory potency, making it a candidate for further development as an antihypertensive agent .
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVPKFLCJXMVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.